molecular formula C16H20N4O B2747532 1-({[2,4'-Bipyridine]-4-yl}methyl)-3-tert-butylurea CAS No. 2309732-19-0

1-({[2,4'-Bipyridine]-4-yl}methyl)-3-tert-butylurea

Cat. No.: B2747532
CAS No.: 2309732-19-0
M. Wt: 284.363
InChI Key: WQVMUQAARGZAJC-UHFFFAOYSA-N
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Description

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea is a compound that features a bipyridine moiety linked to a urea group with a tert-butyl substituent. The bipyridine unit is known for its ability to coordinate with metal ions, making this compound potentially useful in various fields such as catalysis, coordination chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea typically involves the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives.

    Urea Formation: The bipyridine intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The bipyridine unit can participate in substitution reactions, particularly with metal ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or manganese oxides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Metal salts and ligands for coordination reactions.

Major Products

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Amines and related compounds.

    Substitution: Metal complexes with bipyridine ligands.

Scientific Research Applications

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various molecular targets and pathways, including catalytic cycles and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with similar coordination properties.

    N,N’-Di-tert-butylurea: A urea compound with tert-butyl groups but lacking the bipyridine moiety.

Uniqueness

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea is unique due to the combination of the bipyridine unit and the urea group with a tert-butyl substituent. This unique structure allows it to participate in a wide range of chemical reactions and applications, particularly in coordination chemistry and catalysis .

Properties

IUPAC Name

1-tert-butyl-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-16(2,3)20-15(21)19-11-12-4-9-18-14(10-12)13-5-7-17-8-6-13/h4-10H,11H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVMUQAARGZAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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